(R)-Pramipexole-d3 Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Pramipexole-d3 Dihydrochloride is a deuterated form of pramipexole, a dopamine agonist primarily used in the treatment of Parkinson’s disease and restless legs syndrome. The deuterium atoms in ®-Pramipexole-d3 Dihydrochloride replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pramipexole-d3 Dihydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperazine ring and the introduction of deuterium atoms. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of ®-Pramipexole-d3 Dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

®-Pramipexole-d3 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pramipexole derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Chemical Structure and Mechanism of Action:

- (R)-Pramipexole-d3 dihydrochloride is characterized by its selective agonistic activity at the dopamine D3 receptor, with a significantly lower affinity for D1 and D5 receptors. Its mechanism involves stimulating dopamine receptors in the striatum, which is crucial for motor control and coordination .

Pharmacokinetics:

- The pharmacokinetic profile of this compound indicates that it may exhibit improved bioavailability and metabolic stability compared to its non-deuterated counterpart. Studies suggest that the deuteration can influence the drug's half-life and distribution, potentially leading to enhanced therapeutic effects .

Clinical Applications

1. Treatment of Parkinson's Disease:

- This compound is primarily indicated for managing symptoms of Parkinson's disease. Clinical studies have demonstrated its efficacy in reducing tremors and improving overall motor function. For instance, one study reported a 48% improvement in tremor scores compared to placebo .

- It is used both as monotherapy and as an adjunct to levodopa therapy, allowing for reduced dosages of levodopa and minimizing associated side effects such as dyskinesia .

2. Management of Restless Legs Syndrome:

- The compound is also approved for treating moderate to severe restless legs syndrome. Its effectiveness has been established through clinical trials that support its role in alleviating symptoms associated with this condition .

Case Studies and Research Findings

Case Study 1: Efficacy in Bipolar Depression

- Recent investigations have explored the off-label use of pramipexole in treating bipolar depression. A case report indicated that patients receiving pramipexole showed significant improvements in depressive symptoms, suggesting a broader therapeutic potential beyond movement disorders .

Case Study 2: Morphine Tolerance Reduction

Mecanismo De Acción

®-Pramipexole-d3 Dihydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the receptors. This helps alleviate symptoms of Parkinson’s disease and restless legs syndrome by compensating for the reduced dopamine levels in these conditions. The deuterium substitution can enhance the compound’s metabolic stability, potentially leading to longer-lasting effects.

Comparación Con Compuestos Similares

Similar Compounds

Pramipexole: The non-deuterated form of ®-Pramipexole-d3 Dihydrochloride, commonly used in clinical settings.

Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Uniqueness

®-Pramipexole-d3 Dihydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution and for developing improved therapeutic formulations.

Actividad Biológica

(R)-Pramipexole-d3 dihydrochloride is a deuterated form of pramipexole, a selective dopamine D3 receptor agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : (R)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N₃S

- Molecular Weight : 272.22 g/mol

- Purity : ≥99% .

(R)-Pramipexole-d3 selectively binds to dopamine D3 receptors with high affinity, exhibiting negligible affinity for D1 and D5 receptors. Its binding affinity is characterized by the following Ki values:

| Receptor Type | Ki (nM) |

|---|---|

| D3 | 0.5 |

| D2S | 3.3 |

| D2L | 3.9 |

| D4 | 3.9 |

| D1 | Negligible |

| D5 | Negligible |

This selectivity underlies its therapeutic efficacy in modulating dopaminergic signaling pathways relevant to neurodegenerative diseases .

Neurogenesis and Cell Proliferation

Research has demonstrated that pramipexole can influence neurogenesis in animal models. A study involving ACTH-treated rats showed that chronic administration of pramipexole significantly decreased the number of BrdU-positive cells in the subgranular zone (SGZ) of the hippocampus, indicating an inhibitory effect on cell proliferation . This contrasts with findings where pramipexole was noted to promote neurogenesis in other contexts, suggesting a complex role depending on the specific neural environment.

Dopaminergic Activity

In zebrafish models, (R)-pramipexole-d3 has been shown to inhibit electrically stimulated dopamine release in the telencephalon. At a concentration of 1 μM, it significantly decreased dopamine release over time, with an EC50 value determined to be 1.02 ± 0.05 μM . This effect highlights its potential role in modulating dopaminergic signaling in vivo.

Clinical Implications

Pramipexole has been clinically validated for treating Parkinson's disease, demonstrating significant improvements in motor symptoms compared to placebo. In one study, patients exhibited a 48% improvement in tremor scores with pramipexole versus 13% in the placebo group . Additionally, pharmacokinetic studies have shown favorable bioequivalence between different formulations of pramipexole dihydrochloride extended-release tablets, supporting its use in clinical settings .

Case Studies and Research Findings

- Study on Adult Neurogenesis :

- Zebrafish Model Study :

Propiedades

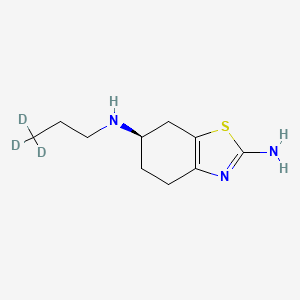

IUPAC Name |

(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDKYOPVNHBLU-ISLPBHIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.